2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to an ethoxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with amino and cyano groups. This can be achieved through a series of nitration, reduction, and cyanation reactions. The sulfanyl linkage is introduced via a thiolation reaction, where a thiol group is added to the pyridine ring. Finally, the acetamide moiety is attached through an acylation reaction with 2-ethoxyphenylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxyphenyl group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-2-24-14-6-4-3-5-13(14)21-15(23)10-25-17-12(9-19)7-11(8-18)16(20)22-17/h3-7H,2,10H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRFFKONORMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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